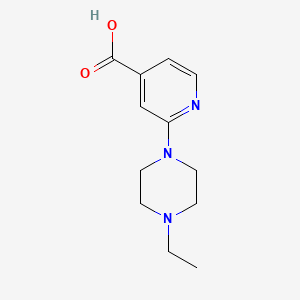

2-(4-Ethylpiperazino)isonicotinic acid

Description

2-(4-Ethylpiperazino)isonicotinic acid is a heterocyclic compound featuring an isonicotinic acid backbone (pyridine-4-carboxylic acid) substituted at the 2-position with a 4-ethylpiperazino group. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol (calculated from structural analysis). The compound is identified by CAS number 1019323-95-5 and is available at a purity of 98% .

Structurally, the ethylpiperazine moiety introduces a basic nitrogen-rich side chain, which may enhance solubility in polar solvents or facilitate interactions with biological targets.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-14-5-7-15(8-6-14)11-9-10(12(16)17)3-4-13-11/h3-4,9H,2,5-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNXFPZRGXHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazino)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-ethylpiperazine. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of isonicotinic acid and the amine group of 4-ethylpiperazine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the piperazine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives of the pyridine ring or piperazine moiety.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Ethylpiperazino)isonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazino)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Hydroxyethylpiperazine Analog

The compound 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid (C₁₂H₁₇N₃O₃) differs by replacing the ethyl group with a hydroxyethyl substituent. This modification increases molecular weight (251.28 vs. Such changes could improve aqueous solubility, making it more suitable for drug formulations .

Benzoic Acid Derivative

4-(4-Ethylpiperazin-1-yl)benzoic acid (C₁₃H₁₈N₂O₂) substitutes the pyridine ring with a benzene ring. This structural shift may impact its utility in MOF synthesis or pharmacological activity .

Sulfonyl-Containing Analog

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid (C₁₄H₂₁N₃O₅S) incorporates a sulfonyl group and ethoxy substituent, significantly increasing molecular weight (343.40) and polarity. The sulfonyl group may enhance metabolic stability or receptor-binding affinity, while the ethoxy group could influence lipophilicity .

Propanoic Acid Derivative

3-(4-Ethylpiperazin-1-yl)propanoic acid (C₉H₁₈N₂O₂) features a shorter aliphatic chain, reducing steric hindrance and molecular weight (186.25). This compact structure may improve membrane permeability but reduce solubility compared to the target compound .

Methylpiperazine and Aromatic Ketone Analog

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid (C₁₈H₂₄N₂O₃) replaces ethylpiperazine with methylpiperazine and introduces a ketone group.

Biological Activity

2-(4-Ethylpiperazino)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperazine moiety that may enhance its pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N4O2

- CAS Number : 1019323-95-5

This compound features an isonicotinic acid backbone with an ethylpiperazine substituent, which may influence its solubility and interaction with biological targets.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant activity against Mycobacterium tuberculosis, making it a candidate for further development as an antituberculosis agent.

Antitumor Activity

Preliminary investigations suggest that this compound may exhibit antitumor properties. In vitro studies have shown cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanisms underlying this activity are believed to involve apoptosis induction and cell cycle arrest.

Research Findings

Case Studies

- Antituberculosis Efficacy : A study conducted on animal models demonstrated that this compound significantly reduced bacterial load in lung tissues infected with Mycobacterium tuberculosis. The results indicated a possible mechanism involving enhanced immune response alongside direct antimicrobial action.

- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptotic cells following treatment, supporting its potential use in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.